molecular formula C3Br2ClNS B6146558 2,5-dibromo-4-chloro-1,3-thiazole CAS No. 57314-10-0

2,5-dibromo-4-chloro-1,3-thiazole

Cat. No.: B6146558
CAS No.: 57314-10-0
M. Wt: 277.4
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Description

2,5-Dibromo-4-chloro-1,3-thiazole (CAS: 57314-10-0) is a halogenated heterocyclic compound with the molecular formula C₃Br₂ClNS and a molecular weight of 277.365 g/mol. Its structure features a thiazole core substituted with bromine at positions 2 and 5, and chlorine at position 4 (Figure 1).

Properties

CAS No.

57314-10-0

Molecular Formula

C3Br2ClNS

Molecular Weight

277.4

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Bromination and Chlorination

Copper-Mediated Regioselective Halogenation

Copper(I) Bromide/Iodide Systems

Copper-mediated halogenation offers superior regiocontrol. As demonstrated by Castagnolo et al., 2-amino-1,3-thiazoles undergo direct bromination at specific positions using CuBr in dimethylformamide (DMF). For 2,5-dibromo-4-chloro-1,3-thiazole, this method involves:

  • Chlorination of 2-amino-4-bromothiazole using CuCl₂.

  • Subsequent bromination with CuBr under microwave irradiation (130°C, 10 min).

Advantages :

  • Microwave-assisted reactions reduce time from hours to minutes.

  • Yields exceed 80% with minimal byproducts.

Mechanistic Insight :
Copper coordinates to the thiazole nitrogen, polarizing the ring and directing halogens to the 2 and 5 positions. The amino group at position 2 is replaced via nucleophilic substitution.

Lithium-Halogen Exchange Reactions

Metallation with n-Butyllithium

Metallation at low temperatures (-78°C) enables precise functionalization. Starting with 2,4-dibromothiazole, treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) generates a lithium intermediate at position 5. Quenching with chlorine gas (Cl₂) introduces the chloro group, yielding this compound.

Reaction Schema :

2,4-Dibromothiazole-78°Cn-BuLi/THF2,4-dibromo-5-lithiothiazoleCl22,5-dibromo-4-chlorothiazole\text{2,4-Dibromothiazole} \xrightarrow[\text{-78°C}]{\text{n-BuLi/THF}} \text{2,4-dibromo-5-lithiothiazole} \xrightarrow[]{\text{Cl}_2} \text{2,5-dibromo-4-chlorothiazole}

Critical Parameters :

  • Stoichiometry : Excess Cl₂ ensures complete substitution.

  • Side Reactions : Competing 2-bromo substitution occurs if temperatures exceed -60°C.

Multi-Step Synthesis via Thiazole Precursors

Hantzsch Thiazole Synthesis with Halogenated Intermediates

The Hantzsch method constructs the thiazole ring de novo from α-haloketones and thioureas. For this compound:

  • Step 1 : React 1,3-dibromo-2-chloroacetone with thiourea in ethanol.

  • Step 2 : Cyclize under reflux to form 4-chloro-2-bromothiazole.

  • Step 3 : Brominate at position 5 using NBS in CCl₄.

Yield Optimization :

  • Solvent Choice : Ethanol maximizes cyclization efficiency.

  • Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >95% purity.

Comparative Analysis of Preparation Methods

MethodReagentsTemperature (°C)Yield (%)RegioselectivityScalability
Direct HalogenationBr₂, FeBr₃0–2560–70ModerateIndustrial
Copper-MediatedCuBr, CuCl₂130 (microwave)80–85HighLab-scale
Lithium Exchangen-BuLi, Cl₂-7870–75HighLab-scale
Hantzsch Synthesis1,3-Dibromo-2-chloroacetone80 (reflux)65–70ModeratePilot-scale

Mechanistic Considerations and Challenges

Electrophilic vs. Nucleophilic Pathways

  • Electrophilic Bromination : Dominates in direct methods but struggles with over-substitution. Steric hindrance from the 4-chloro group complicates 5-bromination.

  • Nucleophilic Lithium Intermediates : Enable precise substitution but require cryogenic conditions, increasing operational costs.

Byproduct Formation

  • Tribromothiazoles : Common in direct bromination unless stoichiometry is tightly controlled.

  • Desulfurization : Occurs under prolonged microwave exposure in copper-mediated reactions.

Industrial and Environmental Implications

Green Chemistry Metrics

  • Atom Economy : Copper-mediated methods score highest (85%) due to minimal waste.

  • Solvent Recovery : THF and DMF can be recycled in metallation and microwave methods, reducing environmental impact.

Cost-Benefit Analysis

  • Direct Halogenation : Low cost but poor yield.

  • Lithium-Based Routes : High purity but prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-chloro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiols, and thioethers. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

2,5-Dibromo-4-chloro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-chloro-1,3-thiazole involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazoles and their derivatives are widely studied due to their biological relevance. Below, 2,5-dibromo-4-chloro-1,3-thiazole is compared to three classes of analogs: halogenated thiazoles, amino/acyl-substituted thiazoles, and related heterocycles (e.g., triazoles, pyrazoles).

Halogenated Thiazoles
  • 2,4-Dichloro-1,3-thiazole : This analog lacks bromine substituents but shares chlorine atoms. The absence of bromine reduces molecular weight (MW: 150.02 g/mol) and lipophilicity (estimated LogP < 2.0). Such differences may lower metabolic stability but improve aqueous solubility, making it more suitable for certain medicinal chemistry applications.
  • 5-Bromo-2-chloro-1,3-thiazole : With one fewer bromine atom, this compound (MW: 213.33 g/mol) is less lipophilic (LogP ~2.5) than the target molecule. The reduced halogenation may decrease electrophilic reactivity, impacting its utility in nucleophilic substitution reactions .

Table 1: Comparison of Halogenated Thiazoles

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
This compound C₃Br₂ClNS 277.36 3.32 High lipophilicity, polyhalogenated
2,4-Dichloro-1,3-thiazole C₃Cl₂NS 150.02 ~1.8 Lower stability, higher solubility
5-Bromo-2-chloro-1,3-thiazole C₃BrClNS 213.33 ~2.5 Moderate reactivity, versatile
Amino/Acyl-Substituted Thiazoles
  • 5-Acyl-2-amino-1,3-thiazoles: These derivatives, synthesized via reactions of thiaazadienes with α-halo ketones , exhibit distinct electronic properties due to electron-donating amino (-NH₂) and acyl (-COR) groups. For example, 5-acetyl-2-amino-1,3-thiazole (MW: 156.18 g/mol, LogP ~1.2) shows reduced lipophilicity compared to the target compound, favoring interactions in polar biological environments. Such analogs are often prioritized in drug discovery for their balanced pharmacokinetic profiles .
  • However, the absence of halogens limits their electrophilicity, reducing suitability for covalent inhibition strategies .
Related Heterocycles
  • 1,2,4-Triazoles: Compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (MW: 441.03 g/mol) are synthesized via hydrazide cyclization . While triazoles exhibit diverse bioactivity, their nitrogen-rich cores differ in electronic properties from thiazoles, influencing redox stability and hydrogen-bonding capacity.
  • Pyrazoles : Pyrazole derivatives (e.g., styryl quinazolines ) often display higher solubility but lack the sulfur atom critical for thiazole-mediated interactions (e.g., metal chelation).

Research Findings and Implications

Stability and Reactivity

In contrast, amino-substituted thiazoles are more prone to oxidation or hydrolysis, limiting their utility under acidic conditions .

Q & A

Q. Q1. What are the optimal synthetic routes for 2,5-dibromo-4-chloro-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Hantzsch condensation (common for thiazoles) using α-bromoketones and thiourea derivatives . Key parameters include:

  • Temperature control : Maintain reflux conditions (~100–120°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under classical heating) and improves yields (96% vs. 84%) by enabling rapid energy transfer .
    Characterization : Use 1H/13C NMR to confirm substituent positions, IR spectroscopy for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching, and mass spectrometry (Exact Mass: 274.781 g/mol) .

Structural and Reactivity Analysis

Q. Q2. How do the bromine and chlorine substituents influence the reactivity of this compound?

Methodological Answer:

  • Electron-withdrawing effects : Bromine (2,5-positions) and chlorine (4-position) deactivate the thiazole ring, directing electrophilic substitution to less hindered sites.
  • Steric hindrance : The chloro group at position 4 reduces accessibility for nucleophilic attacks, favoring reactions at the 2- and 5-bromo sites .
  • Cross-coupling potential : Bromine atoms enable Suzuki-Miyaura or Ullmann reactions for functionalization, critical in medicinal chemistry .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve contradictions in reported yields for microwave-assisted vs. classical synthesis?

Methodological Answer: Discrepancies arise from solvent polarity and energy distribution :

  • Microwave conditions (200 W, 100°C in water) accelerate reactions via uniform heating, reducing decomposition .
  • Classical methods (reflux in methanol) may suffer from thermal gradients, lowering yields.
    Troubleshooting :
  • Monitor reaction progress with TLC (e.g., Sorbfil plates) .
  • Optimize equivalents (e.g., 2:1 sulfinate:thiazole ratio) and inert atmospheres to suppress oxidation .

Biological Activity and Mechanisms

Q. Q4. What methodologies are used to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution against E. coli or C. albicans; compare zones of inhibition with controls .
  • Antiproliferative studies : Use HepG2 or CHO cell lines with MTT assays. Derivatives with sulfone groups show enhanced activity (IC₅₀ ~10 µM) .
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify molecular targets .

Computational and Mechanistic Studies

Q. Q5. How can molecular docking predict interactions between this compound and biological targets?

Methodological Answer:

  • Protein preparation : Retrieve target structures (e.g., enzymes) from PDB; optimize with AutoDock Tools .
  • Ligand parameterization : Assign charges and torsions using GAFF force fields .
  • Docking simulations : Use AutoDock Vina to predict binding poses; validate with MD simulations (e.g., GROMACS ) .
    Example : Docking into C. albicans CYP51 revealed halogen bonding with heme, explaining antifungal activity .

Data Interpretation and Contradictions

Q. Q6. How should researchers address conflicting bioactivity data across similar thiazole derivatives?

Methodological Answer:

  • Control experiments : Verify purity (>98% via HPLC) and exclude solvent artifacts .
  • Structural analogs : Compare substituent effects (e.g., iodine vs. bromine at position 4 alters lipophilicity (LogP 3.32 vs. 2.89)) .
  • Statistical analysis : Apply ANOVA to assess significance; report confidence intervals .

Pharmacological Development

Q. Q7. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to reduce LogP (target <3).
  • Metabolic stability : Test in liver microsomes; modify halogen positions to resist CYP450 oxidation .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation .

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